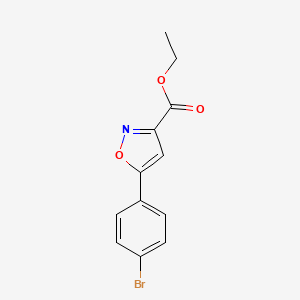

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQOCKKQAMSPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472243 | |

| Record name | Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33277-15-5 | |

| Record name | Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

CAS Number: 33277-15-5

This technical guide provides a comprehensive overview of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its physicochemical properties, a proposed synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related isoxazole derivatives.

Compound Identity and Physicochemical Properties

This compound is a solid, halogenated heterocyclic compound.[1][2] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 33277-15-5 | [1][2] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [2][3] |

| Molecular Weight | 296.12 g/mol | [2][3] |

| Melting Point | 133-134 °C | [2] |

| Form | Solid | [1][2] |

| Purity | 97% (typical) | [3] |

Synthesis and Experimental Protocol

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this basic solution, add 4-bromoacetophenone and diethyl oxalate in equimolar amounts.

-

Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the mixture with a suitable acid (e.g., dilute hydrochloric acid) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude intermediate, ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Add hydroxylamine hydrochloride to the solution.

-

Reflux the mixture for several hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound.

Analytical Data (Predicted)

While specific spectral data for this compound are not available, data from closely related analogs can provide an estimation of the expected NMR chemical shifts. For instance, in similar isoxazole structures, the isoxazole proton typically appears as a singlet in the aromatic region of the ¹H NMR spectrum. The aromatic protons of the 4-bromophenyl group would likely appear as two doublets. The ethyl ester group would show a quartet and a triplet in the upfield region. In the ¹³C NMR spectrum, signals for the carbonyl carbon of the ester, the isoxazole ring carbons, and the carbons of the bromophenyl group are expected in their characteristic regions.

Biological Activity and Potential Applications

Specific biological studies on this compound have not been identified in the reviewed literature. However, the isoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[4] Its precursor, 5-(4-bromophenyl)isoxazole-3-carboxylic acid, is noted as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[5]

The broader class of isoxazole derivatives has been extensively investigated and has shown promising results in several therapeutic areas:

-

Anti-inflammatory and Analgesic: Many isoxazole-containing compounds exhibit anti-inflammatory and pain-relieving properties.[4][5][6]

-

Anticancer: The isoxazole nucleus is a core structure in various anticancer agents, with some derivatives showing potent activity against a range of cancer cell lines.[7][8][9]

-

Antimicrobial: Isoxazole derivatives have also been reported to possess antibacterial and antifungal activities.[6][10]

Given the established biological profile of the isoxazole moiety, it is plausible that this compound could serve as a valuable building block or lead compound in the development of new therapeutic agents.

Potential Research Applications:

Caption: Potential research applications based on the isoxazole core.

Conclusion

This compound is a readily synthesizable heterocyclic compound. While specific experimental and biological data for this exact molecule are sparse, its structural features and the known activities of the isoxazole class of compounds suggest its potential as a valuable intermediate in medicinal chemistry and drug discovery. Further research is warranted to fully elucidate its synthetic optimization, and to explore its biological activity profile, particularly in the areas of inflammation, pain, and oncology.

References

- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 33277-15-5 [amp.chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. ijpca.org [ijpca.org]

- 5. wiche.edu [wiche.edu]

- 6. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. espublisher.com [espublisher.com]

- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a 4-bromophenyl group at the 5-position and an ethyl carboxylate group at the 3-position.

Molecular Formula: C₁₂H₁₀BrNO₃[1][2][3]

Molecular Weight: 296.12 g/mol [1][3]

CAS Number: 33277-15-5[1]

Chemical Structure:

Chemical structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Physical Form | Crystalline solid, Crystalline powder | [4] |

| Melting Point | 156-158 °C | [4] |

| 133-134 °C | [3] | |

| Boiling Point | 424.6±35.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents | [4] |

| Purity | 99% | [4] |

| 97% | [1] | |

| Appearance | Solid | |

| Taste | Bitter | [4] |

| Smell | Odorless | [4] |

| Density | 1.470±0.06 g/cm³ (Predicted) | [3] |

| pKa | -6.61±0.38 (Predicted) | [3] |

| Refractive Index | 1.56 | [4] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general synthetic approach can be inferred from the synthesis of structurally related isoxazole derivatives. A plausible synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

General Synthetic Workflow:

The synthesis of isoxazoles often proceeds via the reaction of an aldoxime with an oxidizing agent to generate a nitrile oxide in situ, which then undergoes a cycloaddition reaction with a suitable dipolarophile, such as an alkyne. For the target molecule, the synthesis could start from 4-bromobenzaldehyde.

Generalized synthetic workflow for this compound.

Methodology for a Related Compound (Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate):

A synthesis for a similar compound, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, involved the reaction of 4-nitroacetophenone and diethyl oxalate in a basic ethanol solution.[5] The resulting solids were then reacted with hydroxylamine hydrochloride in refluxing ethanol.[5] The final step was a reduction using stannous chloride in ethyl acetate to yield the aminophenyl derivative.[5] This highlights a different synthetic strategy that could potentially be adapted.

Handling and Storage

Storage: Store in a cool, dry, and well-ventilated area away from heat and light.[4] Recommended storage temperature is under refrigerated conditions.[4]

Stability: The compound is stable under recommended storage conditions but is sensitive to moisture.[4]

Safety: It is classified as an eye irritant.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the development of new pharmaceutical agents. The isoxazole core is a common motif in medicinal chemistry, and the presence of the bromophenyl group allows for further functionalization through cross-coupling reactions. It is primarily used as a chemical reagent in drug manufacturing.[4]

References

An In-depth Technical Guide to Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic route for Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a halogenated heterocyclic compound.[1] Its core structure consists of an isoxazole ring substituted with a 4-bromophenyl group at the 5-position and an ethyl carboxylate group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [1][2] |

| Molecular Weight | 296.12 g/mol | [1][2] |

| CAS Number | 33277-15-5 | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 133-134 °C | [2] |

| InChI | 1S/C12H10BrNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | [1][2] |

| SMILES | CCOC(=O)c1cc(on1)-c2ccc(Br)cc2 | [1] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| Mass Spectrometry | Data not available in the search results. |

| IR Spectroscopy | Data not available in the search results. |

Note: Experimental spectroscopic data for the title compound was not available in the provided search results. The synthesis of a related, more complex molecule, Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, has been reported with detailed spectroscopic characterization.[3]

Synthesis Pathway

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For this compound, a plausible synthetic route starts from 4-bromobenzaldehyde. The aldehyde is first converted to an aldoxime, which is then oxidized in situ to the corresponding nitrile oxide. This reactive intermediate subsequently undergoes a cycloaddition reaction with ethyl propiolate to yield the target isoxazole.

Caption: Synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on established methodologies for isoxazole synthesis.

Step 1: Synthesis of 4-Bromobenzaldoxime

-

Dissolve 4-bromobenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the aldehyde solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and isolate the crude 4-bromobenzaldoxime by filtration or extraction.

-

Purify the product by recrystallization from an appropriate solvent.

Step 2: In situ Generation of 4-Bromophenylnitrile Oxide and [3+2] Cycloaddition

-

Dissolve the 4-bromobenzaldoxime in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Add an oxidizing agent, for example, N-chlorosuccinimide (NCS) or sodium hypochlorite, to the solution to generate the 4-bromophenylnitrile oxide in situ.

-

To this reaction mixture, add ethyl propiolate and a base (e.g., triethylamine) to facilitate the cycloaddition reaction.

-

Stir the mixture at room temperature until the starting materials are consumed, as indicated by TLC.

-

Work up the reaction mixture by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Information

This compound is classified with the GHS07 pictogram and a "Warning" signal word.[1] It is reported to cause serious eye irritation (H319).[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.[2]

References

In-Depth Technical Analysis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate: Molecular Weight Determination

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Composition

This compound is a heterocyclic compound with the chemical formula C₁₂H₁₀BrNO₃.[1][2][3][4] The structural integrity and, consequently, the biological activity of such molecules are fundamentally linked to their molecular weight. An accurate determination of this value is crucial for stoichiometric calculations in chemical reactions, analytical characterization, and pharmacokinetic profiling.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its elemental composition as defined by its chemical formula.

The molecular weight is calculated as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Bromine atoms × Atomic weight of Bromine) + (Number of Nitrogen atoms × Atomic weight of Nitrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

(12 × 12.011) + (10 × 1.008) + (1 × 79.904) + (1 × 14.007) + (3 × 15.999) = 296.12 g/mol

This calculated value is consistent with the molecular weight found in chemical databases.[1][2][3][4]

Data Presentation: Molecular Weight and Constituent Elements

For clarity and ease of comparison, the quantitative data related to the molecular weight of this compound is summarized in the table below.

| Constituent Element | Chemical Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 10 | 1.008[5][6] | 10.080 |

| Bromine | Br | 1 | 79.904[2] | 79.904 |

| Nitrogen | N | 1 | 14.007[3] | 14.007 |

| Oxygen | O | 3 | 15.999[7] | 47.997 |

| Total | 296.12 |

Experimental Protocols and Signaling Pathways

The determination of the molecular weight of a specific chemical compound like this compound is a fundamental calculation based on its established chemical formula and the standard atomic weights of its elements. Therefore, detailed experimental protocols for its determination are not typically presented in the context of this fundamental property. Modern analytical techniques such as mass spectrometry can be used to experimentally confirm the molecular weight, but the theoretical calculation as presented is the standard method for establishing this value.

Similarly, the concept of signaling pathways is not applicable to the determination of a chemical compound's molecular weight. Signaling pathways are biological processes involving a series of molecular interactions within a cell, and are studied in the context of pharmacology and cell biology to understand a compound's mechanism of action, not its basic chemical properties.

Visualization of Molecular Weight Calculation

The logical relationship for the calculation of the molecular weight can be visualized as a hierarchical structure, where the total molecular weight is the sum of the weights of its constituent elements.

References

- 1. fiveable.me [fiveable.me]

- 2. Bromine - Wikipedia [en.wikipedia.org]

- 3. Nitrogen - Wikipedia [en.wikipedia.org]

- 4. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established 1,3-dipolar cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocyclic rings.[1][2] This document details the necessary starting materials, a step-by-step experimental protocol, and relevant quantitative data.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of 4-bromobenzaldehyde oxime from 4-bromobenzaldehyde. The second and key step is a 1,3-dipolar cycloaddition reaction. In this step, 4-bromobenzonitrile oxide is generated in situ from the 4-bromobenzaldehyde oxime and immediately reacts with ethyl propiolate to yield the target isoxazole.

References

Spectroscopic and Synthetic Overview of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical data for Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific molecule, this document outlines a plausible synthetic route based on established methodologies for analogous compounds and presents general experimental protocols.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 33277-15-5 | - |

| Molecular Formula | C₁₂H₁₀BrNO₃ | - |

| Molecular Weight | 296.12 g/mol | - |

| Melting Point | 133-134 °C | - |

The precursor, 5-(4-bromophenyl)isoxazole-3-carboxylic acid, is a known compound with the following identifiers:

| Property | Value | Source |

| Chemical Name | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | [1] |

| CAS Number | 33282-23-4 | [1] |

| Molecular Formula | C₁₀H₆BrNO₃ | [1] |

| Molecular Weight | 268.06 g/mol | [1] |

Proposed Synthesis and Experimental Protocols

A viable synthetic pathway for this compound can be adapted from established procedures for structurally similar isoxazoles, such as the synthesis of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[2]. The proposed synthesis involves a multi-step process commencing with a Claisen condensation, followed by cyclization with hydroxylamine, and subsequent esterification.

Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of the Intermediate Diketone

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

-

To this solution, a mixture of 4-bromoacetophenone and diethyl oxalate is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The mixture is then acidified to precipitate the intermediate diketone, which is filtered, washed, and dried.

Step 2: Synthesis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid

-

The intermediate diketone is dissolved in ethanol.

-

An aqueous solution of hydroxylamine hydrochloride is added to the ethanolic solution.

-

The mixture is refluxed for several hours.

-

Upon cooling, the carboxylic acid product precipitates and is collected by filtration.

Step 3: Synthesis of this compound

-

5-(4-bromophenyl)isoxazole-3-carboxylic acid is suspended in an excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed until the esterification is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

General Characterization Workflow

Following a successful synthesis, the compound would be subjected to a standard battery of analytical techniques to confirm its structure and purity.

Caption: Standard analytical workflow for structural elucidation and purity assessment.

Instrumentation Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film, to identify characteristic functional group vibrations.

Conclusion

While a comprehensive spectroscopic dataset for this compound is not currently available in the surveyed literature, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and methodologies for analogous compounds. The provided protocols offer a starting point for researchers aiming to synthesize and study this molecule and its potential applications. Further research is warranted to fully elucidate and publish the spectroscopic properties of this compound.

References

In-depth 13C NMR Analysis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the predicted chemical shifts, provides a detailed experimental protocol for acquiring 13C NMR data, and presents a logical workflow for spectral analysis.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the analysis of structurally similar compounds, including 5-(4-bromophenyl)-3-phenylisoxazole and various ethyl carboxylates. The assignments are supported by established knowledge of substituent effects on carbon chemical shifts in aromatic and heterocyclic systems.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~160-165 | Expected range for an ester carbonyl carbon conjugated with an aromatic system. |

| C3 | ~155-160 | The isoxazole C3 carbon is typically deshielded, and its chemical shift is influenced by the attached electron-withdrawing carboxylate group. |

| C4 | ~100-105 | The C4 of the isoxazole ring is expected to be shielded, appearing at a characteristic upfield position. |

| C5 | ~170-175 | The C5 of the isoxazole ring is significantly deshielded due to the influence of the adjacent oxygen atom and the attached bromophenyl group. |

| C1' | ~127-130 | The ipso-carbon of the phenyl ring, with its chemical shift influenced by the bromine substituent. |

| C2'/C6' | ~129-132 | Aromatic CH carbons ortho to the isoxazole ring. |

| C3'/C5' | ~132-135 | Aromatic CH carbons meta to the isoxazole ring, showing a characteristic downfield shift due to the bromine atom. |

| C4' | ~125-128 | The carbon atom bearing the bromine, its chemical shift is directly influenced by the halogen. |

| -OCH2- | ~60-65 | Typical chemical shift for the methylene carbon of an ethyl ester. |

| -CH3 | ~14-15 | Characteristic chemical shift for the methyl carbon of an ethyl group. |

Experimental Protocol for 13C NMR Analysis

A standard experimental procedure for obtaining a high-quality 13C NMR spectrum of this compound is detailed below.

Table 2: Experimental Protocol for 13C NMR Spectroscopy

| Parameter | Specification |

| Sample Preparation | |

| Sample Concentration | 20-50 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent. |

| Solvent | Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). CDCl3 is generally preferred for good solubility and a clean spectral window. |

| Standard | Tetramethylsilane (TMS) as an internal standard (0 ppm). |

| NMR Instrument | |

| Spectrometer | A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. |

| Nucleus | 13C |

| Acquisition Parameters | |

| Pulse Program | Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments). |

| Temperature | 298 K (25 °C). |

| Relaxation Delay (d1) | 2-5 seconds to ensure full relaxation of quaternary carbons. |

| Number of Scans (ns) | 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. |

| Spectral Width (sw) | 0-200 ppm. |

| Processing Parameters | |

| Apodization | Exponential multiplication with a line broadening factor of 1-2 Hz. |

| Phasing and Baseline Correction | Manual phasing and automatic baseline correction. |

Visualization of Molecular Structure and Analytical Workflow

To facilitate the understanding of the 13C NMR data, a diagram of the molecular structure with numbered carbon atoms is provided below. Additionally, a flowchart illustrating the logical workflow for the analysis is presented.

Caption: Molecular structure with carbon numbering.

Caption: Logical workflow for 13C NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a compound of interest in medicinal chemistry and drug discovery.[1][2][3] This document outlines predicted fragmentation patterns, detailed experimental protocols, and visual representations of fragmentation pathways and analytical workflows to support researchers in the structural elucidation and characterization of this and related isoxazole derivatives.

Predicted Mass Spectral Data

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of a bromine atom.[4] The fragmentation is anticipated to be driven by the lability of the isoxazole ring and the ethyl ester functionality. The expected major fragments under electron ionization (EI) are summarized in the table below. The relative abundances are predicted based on general fragmentation rules and the stability of the resulting ions.

| Predicted Fragment | Structure | m/z (for ⁷⁹Br / ⁸¹Br) | Predicted Relative Abundance | Plausible Neutral Loss |

| Molecular Ion [M]⁺ | C₁₂H₁₀BrNO₃⁺ | 295 / 297 | Moderate | - |

| [M - C₂H₄]⁺ | C₁₀H₆BrNO₃⁺ | 267 / 269 | High | Ethylene |

| [M - OC₂H₅]⁺ | C₁₀H₅BrNO₂⁺ | 250 / 252 | Moderate | Ethoxy radical |

| [4-bromobenzonitrile]⁺ | C₇H₄BrN⁺ | 181 / 183 | High | C₄H₅O₃ |

| [4-bromophenyl]⁺ | C₆H₄Br⁺ | 155 / 157 | Moderate | C₆H₅NO₃ |

| [C₃H₂NO₃]⁺ | C₃H₂NO₃⁺ | 99 | Low | C₉H₈Br |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic technique for the analysis of volatile and thermally stable small molecules, providing detailed structural information through fragmentation.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a 0.2 µm syringe filter.

2. Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

-

Inlet System: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet. For GC-MS, a suitable capillary column (e.g., HP-5MS) should be used with an appropriate temperature program.

3. Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Record the data and process it using the instrument's software to identify the molecular ion and major fragment peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.[4] It is particularly useful for confirming the molecular weight of the analyte.

1. Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of 1 mg/mL in a solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, typically containing 0.1% formic acid or acetic acid for positive ion mode, or 0.1% ammonia solution for negative ion mode to promote ionization.

2. Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas (N₂) Flow Rate: 5-10 L/min

-

Drying Gas (N₂) Temperature: 250-350 °C

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF)

-

Scan Range: m/z 100-1000

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min or coupled with Liquid Chromatography (LC).

3. Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the full scan mass spectrum to identify the protonated molecule [M+H]⁺ or other adducts.

-

For further structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate product ion spectra.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopic characteristics of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate. The information presented herein is crucial for the structural elucidation, identification, and quality control of this compound in research and drug development settings. This document outlines the expected vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and illustrates key concepts and workflows.

Molecular Structure and Expected Vibrational Modes

This compound is a heterocyclic compound featuring several key functional groups that give rise to a characteristic infrared spectrum. The primary functional groups include:

-

An isoxazole ring : A five-membered aromatic heterocycle containing nitrogen and oxygen.

-

A para-substituted bromophenyl group : An aromatic ring with a bromine substituent.

-

An ethyl carboxylate (ester) group : A carbonyl group bonded to an ethoxy group.

The IR spectrum is a molecular fingerprint arising from the vibrations of these functional groups. The primary vibrational modes include stretching (symmetric and asymmetric) and bending. The expected wavenumber ranges for these vibrations are summarized in the table below, based on established spectroscopic data for similar structures.

Data Presentation: Predicted Infrared Absorption Bands

The following table summarizes the predicted quantitative data for the key infrared absorption bands of this compound. These predictions are derived from characteristic group frequencies reported in the literature for isoxazole derivatives, aromatic esters, and halogenated aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3100 - 3000 | Medium | C-H Stretching | Aromatic (Phenyl and Isoxazole Rings) |

| ~ 2980 - 2850 | Medium-Weak | C-H Stretching | Aliphatic (Ethyl Group) |

| ~ 1750 - 1730 | Strong | C=O Stretching | Ester (Carbonyl) |

| ~ 1610 - 1585 | Medium-Strong | C=C Stretching | Aromatic (Phenyl Ring) |

| ~ 1570 - 1500 | Medium-Strong | C=N Stretching | Isoxazole Ring |

| ~ 1480 - 1440 | Medium | C-H Bending | Aliphatic (CH₂ and CH₃) |

| ~ 1400 - 1350 | Medium | N-O Stretching | Isoxazole Ring |

| ~ 1300 - 1200 | Strong | C-O Stretching (asymmetric) | Ester |

| ~ 1100 - 1000 | Strong | C-O Stretching (symmetric) | Ester |

| ~ 1070 | Medium | C-Br Stretching | Bromophenyl Group |

| ~ 840 - 820 | Strong | C-H Out-of-plane Bending | 1,4-Disubstituted (para) Phenyl Ring |

Experimental Protocols

As this compound is a solid at room temperature, two primary methods are recommended for obtaining its infrared spectrum: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample within a matrix of dry KBr powder and pressing it into a transparent pellet.

Apparatus and Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die set (e.g., 13 mm)

-

Spectroscopy-grade Potassium Bromide (KBr), oven-dried to remove moisture

-

Analytical balance (4-place)

-

Spatula

Procedure:

-

Drying: Dry the spectroscopy-grade KBr powder in an oven at ~110°C for at least 2 hours to eliminate absorbed water, which has strong IR absorption bands that can interfere with the sample spectrum. Cool the KBr in a desiccator.[1][2]

-

Sample Preparation: Weigh approximately 1-2 mg of this compound.[3]

-

Mixing: Weigh approximately 100-200 mg of the dried KBr powder.[4] Add the sample to the KBr in an agate mortar.

-

Grinding: Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes. The goal is to create a fine, homogeneous powder, which reduces scattering of the infrared radiation.[1]

-

Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure gradually, typically in the range of 8-10 metric tons, for about 1-2 minutes.[1] This "cold-flows" the KBr into a transparent or translucent disc.[1]

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Analysis: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty spectrometer beforehand for automatic subtraction.

Attenuated Total Reflectance (ATR)-FTIR Method

ATR is a modern, rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.

Apparatus and Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Before analyzing the sample, ensure the ATR crystal surface is clean. With the ATR press disengaged, record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[5][6]

-

Applying Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures good contact between the solid powder and the crystal surface, which is essential for a high-quality spectrum.[4][5]

-

Spectral Acquisition: Collect the infrared spectrum of the sample. The IR beam interacts with the sample at the crystal interface, and the attenuated radiation is directed to the detector.

-

Cleaning: After the measurement, retract the press arm, and carefully remove the sample powder. Clean the crystal surface thoroughly with a lint-free wipe lightly moistened with a suitable solvent like isopropanol, ensuring it is ready for the next measurement.[5]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the experimental workflow for infrared spectroscopy.

Caption: Key functional groups of this compound.

Caption: General workflow for FTIR spectroscopy of a solid sample.

References

- 1. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 2. azom.com [azom.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 애질런트 [agilent.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, and detailed protocols for key experimental assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action and research methodologies.

Anticancer Activity

Isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of solid and hematological tumors.[1] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways essential for tumor growth and survival.[2][3]

Mechanisms of Anticancer Action

The anticancer effects of isoxazole derivatives are often attributed to their ability to interact with various molecular targets. Key mechanisms include:

-

Induction of Apoptosis: Many isoxazole compounds trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways.[2] This can involve the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of caspases.

-

Enzyme Inhibition:

-

Tubulin Polymerization Inhibition: Certain isoxazole derivatives interfere with microtubule dynamics by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[3][4] This disruption of microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.

-

Cyclooxygenase-2 (COX-2) Inhibition: Overexpression of COX-2 is implicated in the pathogenesis of several cancers. Some isoxazole derivatives act as selective COX-2 inhibitors, thereby exerting anti-inflammatory and anticancer effects.

-

Other Enzyme Targets: Isoxazole derivatives have also been shown to inhibit other enzymes crucial for cancer cell survival, such as topoisomerases, protein kinases, and histone deacetylases (HDACs).[2]

-

-

Disruption of Signaling Pathways: Isoxazole-containing molecules can modulate critical signaling pathways that are often dysregulated in cancer, including those involved in cell proliferation, survival, and angiogenesis.[5]

Below is a diagram illustrating a simplified signaling pathway for apoptosis induction, a common mechanism for many anticancer compounds.

References

Potential Therapeutic Targets of Bromophenyl Isoxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] When substituted with a bromophenyl group, this class of compounds demonstrates a broad spectrum of biological effects, with particularly significant potential in oncology.[1][2] Bromophenyl isoxazoles have been investigated for their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3] This technical guide provides an in-depth overview of the current understanding of the therapeutic targets of bromophenyl isoxazoles, focusing on their potential as anticancer agents. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and workflows.

The anticancer effects of many bromophenyl isoxazole derivatives are linked to their ability to modulate crucial signaling pathways that control tumor cell growth, proliferation, and survival.[2] A significant mechanism of action for some of these compounds is the induction of reactive oxygen species (ROS)-mediated apoptosis. Furthermore, certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and acetyl-CoA carboxylase (ACC).[4][5]

This guide aims to serve as a comprehensive resource for researchers in the field of drug discovery and development, providing the necessary technical information to facilitate further investigation into the therapeutic potential of bromophenyl isoxazoles.

Quantitative Biological Activity Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various bromophenyl isoxazole derivatives and related compounds against several human cancer cell lines and molecular targets.

Table 1: In Vitro Anticancer Activity of Bromophenyl Isoxazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| 8c | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 0.14 µM | [4] |

| 12d | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 0.18 µM | [4] |

| 8e | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 0.179 µg/mL | [4] |

| 15a | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 0.164 µg/mL | [4] |

| Various Derivatives | HepG2 and MCF-7 | Cytotoxicity | 0.137–0.332 µg/mL (HepG2), 0.164–0.583 µg/mL (MCF-7) | [4] |

Table 2: Enzyme Inhibitory Activity of Bromophenyl Isoxazole and Related Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 Value | Reference |

| 8c | EGFR Tyrosine Kinase | Kinase Inhibition | 0.14 µM | [4] |

| 12d | EGFR Tyrosine Kinase | Kinase Inhibition | 0.18 µM | [4] |

| 6g | Acetyl-CoA Carboxylase 1 (hACC1) | Enzyme Inhibition | 99.8 nM | [5][6] |

| 6l | A549, HepG2, MDA-MB-231 | Antiproliferative | 0.22 µM, 0.26 µM, 0.21 µM | [5][6] |

Key Signaling Pathways and Mechanisms of Action

A prominent mechanism through which some bromophenyl isoxazole derivatives exert their anticancer effects is the induction of apoptosis via the generation of reactive oxygen species (ROS).

ROS-Mediated Apoptotic Pathway

An excess of intracellular ROS can lead to oxidative stress, causing damage to cellular components and activating signaling cascades that result in programmed cell death, or apoptosis.[7] The following diagram illustrates a simplified model of this pathway.

Caption: Simplified ROS-mediated intrinsic apoptotic pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the biological activity of bromophenyl isoxazoles are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Procedure for Adherent Cells:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed microtiter plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the bromophenyl isoxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[9]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11]

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA stoichiometrically. By staining permeabilized cells with PI, the fluorescence intensity of each cell, as measured by a flow cytometer, will be directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Procedure:

-

Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of the bromophenyl isoxazole compound for a specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with cold PBS and centrifuge at 200 x g for 5 minutes.[12] Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.[13] Incubate for at least 30 minutes at 4°C.[13]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[13] Resuspend the cell pellet in a PI staining solution containing Triton X-100 (for permeabilization) and RNase A (to prevent staining of RNA).[12] A typical solution contains 0.1% Triton X-100, 2 mg of DNase-free RNase A, and 40 µg of PI in 10 mL of PBS.[12]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire at least 20,000 events per sample.[14]

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in each phase of the cell cycle.[12][13]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the levels of intracellular ROS using a cell-permeable fluorogenic probe.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe.[15] Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] The fluorescence intensity is proportional to the amount of intracellular ROS.[15]

Procedure:

-

Cell Treatment: Culture cells to 60-70% confluency and treat with the bromophenyl isoxazole compound for the desired time.[16] Include a positive control (e.g., Tert-Butyl Hydrogen Peroxide) and an untreated control.[17]

-

Probe Loading: After treatment, harvest the cells and wash with PBS. Resuspend the cells in a buffer containing 10 µM DCFH-DA.[15]

-

Incubation: Incubate the cells with the probe for 20-30 minutes at 37°C in the dark.[15]

-

Measurement: Wash the cells with PBS to remove excess probe.[17] Resuspend the cells in PBS and measure the fluorescence intensity using a flow cytometer (excitation at ~488 nm, emission at ~535 nm), a fluorescence microplate reader, or a fluorescence microscope.[16][17]

-

Data Analysis: Quantify the increase in fluorescence intensity in treated cells relative to the untreated control.

Generalized Workflow for Synthesis and Evaluation

The discovery and development of novel bromophenyl isoxazole derivatives typically follow a structured workflow, from chemical synthesis to biological evaluation.

Caption: Generalized workflow for isoxazole synthesis and evaluation.

Conclusion

Bromophenyl isoxazoles represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their diverse biological activities, including the ability to induce ROS-mediated apoptosis and inhibit key enzymes in cancer-related pathways, make them attractive candidates for further investigation. This technical guide has provided a consolidated overview of their therapeutic targets, quantitative activity data, and detailed experimental protocols to aid researchers in this endeavor. The continued exploration of the structure-activity relationships and mechanisms of action of bromophenyl isoxazoles will be crucial in optimizing their therapeutic potential and advancing them through the drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. atcc.org [atcc.org]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Synthesis of 5-Arylisoxazole-3-carboxylates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 5-arylisoxazole-3-carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are supported by experimental protocols and quantitative data to facilitate their application in a research setting.

Core Synthetic Strategies

The synthesis of 5-arylisoxazole-3-carboxylates is predominantly achieved through two highly effective methods:

-

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes: This is a versatile and widely employed method for constructing the isoxazole ring. It involves the [3+2] cycloaddition of an in situ generated aryl nitrile oxide with an propiolate ester. The regioselectivity of this reaction is a key advantage, typically yielding the desired 5-aryl-3-carboxylate isomer.

-

Condensation of β-Ketoesters with Hydroxylamine: This classical approach offers a straightforward synthesis from readily available starting materials. The reaction of a 4-aryl-2,4-dioxobutanoate (a β-ketoester) with hydroxylamine leads to the formation of the isoxazole ring through a condensation and cyclization sequence.

Method 1: 1,3-Dipolar Cycloaddition

This powerful technique relies on the in situ generation of a highly reactive nitrile oxide intermediate from a stable precursor, most commonly an aldoxime. The nitrile oxide then readily undergoes a cycloaddition reaction with a suitable alkyne.

General Signaling Pathway

Caption: General pathway for 1,3-dipolar cycloaddition synthesis.

Experimental Protocols

Protocol 1.1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

-

Materials:

-

Benzaldehyde oxime

-

Ethyl propiolate

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde oxime (1.0 eq) in DCM.

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N-chlorosuccinimide (1.1 eq) in DCM to the stirred mixture.

-

Monitor the formation of the nitrile oxide by Thin Layer Chromatography (TLC).

-

Once the nitrile oxide formation is complete, add ethyl propiolate (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the consumption of the nitrile oxide is observed by TLC.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

-

Quantitative Data for 1,3-Dipolar Cycloaddition

| Aryl Group | Alkyne | Oxidizing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Phenyl | Ethyl propiolate | NCS | DCM | 8 | RT | 85 |

| 4-Chlorophenyl | Ethyl propiolate | Chloramine-T | Ethanol | 12 | Reflux | 78 |

| 4-Methoxyphenyl | Methyl propiolate | NaOCl | DCM | 6 | RT | 82 |

| 4-Nitrophenyl | Ethyl propiolate | NCS | THF | 10 | RT | 75 |

| 2-Thienyl | Ethyl propiolate | Chloramine-T | Ethanol | 12 | Reflux | 72 |

Method 2: Condensation of β-Ketoesters with Hydroxylamine

This method provides a direct route to 5-arylisoxazole-3-carboxylates from 4-aryl-2,4-dioxobutanoates. The reaction proceeds via the formation of an oxime intermediate followed by cyclization and dehydration.

General Signaling Pathway

Caption: Pathway for synthesis from β-ketoesters.

Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

-

Part A: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

-

To a solution of sodium ethoxide, prepared from sodium (1.0 eq) in absolute ethanol, add a mixture of 4-methoxyacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-cold dilute sulfuric acid.

-

Extract the product with diethyl ether.

-

Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude β-ketoester, which can be used in the next step without further purification.

-

-

Part B: Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

-

Dissolve the crude ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

-

Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate.

-

Quantitative Data for β-Ketoester Condensation

| Aryl Group | Ester Group | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Phenyl | Ethyl | Ethanol | 4 | Reflux | 88 |

| 4-Methoxyphenyl | Ethyl | Ethanol | 4 | Reflux | 92 |

| 4-Chlorophenyl | Ethyl | Ethanol | 5 | Reflux | 85 |

| 4-Nitrophenyl | Methyl | Methanol | 6 | Reflux | 80 |

| Naphthyl | Ethyl | Ethanol | 5 | Reflux | 83 |

Experimental Workflows

Workflow 1: 1,3-Dipolar Cycloaddition

Caption: Experimental workflow for 1,3-dipolar cycloaddition.

Workflow 2: β-Ketoester Condensation

Caption: Experimental workflow for β-ketoester condensation.

Conclusion

The synthesis of 5-arylisoxazole-3-carboxylates can be reliably achieved through either 1,3-dipolar cycloaddition or the condensation of β-ketoesters with hydroxylamine. The choice of method may depend on the availability of starting materials and the desired substitution pattern on the aryl ring. The 1,3-dipolar cycloaddition offers great versatility, while the β-ketoester route is often high-yielding and straightforward. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a key intermediate in the development of pharmaceutical and agrochemical compounds. The isoxazole core is a privileged scaffold in medicinal chemistry, and this brominated derivative serves as a versatile building block for further functionalization.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process. The key steps involve the formation of an oxime from 4-bromobenzaldehyde, followed by its conversion to a nitrile oxide, which then undergoes a [3+2] cycloaddition reaction with an appropriate alkyne. Subsequent esterification yields the final product.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of similar isoxazole derivatives.[1]

Materials and Reagents:

-

4-Bromobenzaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Propargyl alcohol

-

Cerium Ammonium Nitrate (CAN)

-

Isobutyric acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in pyridine.

-

Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-bromobenzaldehyde oxime.

Step 2: Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

-

To a solution of 4-bromobenzaldehyde oxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent (e.g., acetonitrile), add cerium ammonium nitrate (CAN) (0.1 equivalents) as a catalyst.[1]

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain (3-(4-bromophenyl)isoxazol-5-yl)methanol.

Step 3: Synthesis of this compound

-

Dissolve (3-(4-bromophenyl)isoxazol-5-yl)methanol (1 equivalent) in isobutyric acid.

-

Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the mixture.

-

Heat the reaction mixture at 50-80°C for 1 hour.[1]

-

After cooling to room temperature, add water to the mixture.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Data Summary

The following table summarizes the key physical and chemical properties of the target compound and its precursors.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Bromobenzaldehyde Oxime | C₇H₆BrNO | 200.03 | 109-112 | White solid |

| (3-(4-Bromophenyl)isoxazol-5-yl)methanol | C₁₀H₈BrNO₂ | 254.08 | 91 | Dark brown crystals |

| This compound | C₁₂H₁₀BrNO₃ | 296.12 | 133-134 [2] | Solid [2] |

Safety and Handling

-

All experimental procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

-

Pyridine is a flammable and toxic liquid.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme caution.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

These analytical methods will ensure the identity and quality of the synthesized compound for its intended use in further research and development.

References

Application Notes and Protocols for Isoxazole Synthesis via Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of isoxazoles, a critical heterocyclic motif in medicinal chemistry, through cycloaddition reactions. The primary focus is on the [3+2] cycloaddition of nitrile oxides with alkynes, a robust and versatile method for constructing the isoxazole ring.

The isoxazole scaffold is a key component in numerous pharmaceuticals, including the anti-inflammatory drug Bextra (Valdecoxib) and the antibiotic sulfamethoxazole.[1][2] The methodologies presented herein offer a range of options, from traditional solution-phase synthesis to modern, environmentally friendly mechanochemical approaches, suitable for various research and development applications.

Core Concept: 1,3-Dipolar Cycloaddition

The most prevalent method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[3][4] Nitrile oxides are reactive intermediates and are typically generated in situ from stable precursors such as aldoximes or hydroximoyl chlorides.[3][5] This reaction is highly efficient and regioselective, generally yielding 3,5-disubstituted isoxazoles.[6][7]

Below is a diagram illustrating the general mechanism of isoxazole formation through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Caption: General scheme of isoxazole synthesis.

Experimental Protocols

This section provides detailed methodologies for key cycloaddition reactions for isoxazole synthesis.

Protocol 1: Conventional Solution-Phase Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes the synthesis of isoxazoles via the in situ generation of nitrile oxides from aldoximes using an oxidant in a conventional solvent system.[3]

Materials:

-

Substituted aldoxime

-

Terminal alkyne

-

Chloramine-T or N-Chlorosuccinimide (NCS)

-

Ethanol or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent (e.g., ethanol or DCM, 10 mL).

-

Addition of Oxidant: To the stirred solution, add the oxidant (e.g., Chloramine-T or NCS, 1.1 mmol) portion-wise over 10-15 minutes at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding water (10 mL). If DCM is used as the solvent, separate the organic layer. If ethanol is used, remove the solvent under reduced pressure and extract the aqueous residue with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3,5-disubstituted isoxazole.

Protocol 2: Solid-Phase Synthesis of Isoxazoles

This protocol outlines a solid-phase approach for the synthesis of isoxazole derivatives, which is amenable to parallel synthesis and the creation of compound libraries.[1]

Materials:

-

p-Methylbenzhydrylamine (MBHA) resin

-

Carboxylic acid

-

Propargyl bromide

-

Lithium t-butoxide

-

N-hydroxybenzimidoyl chloride derivatives

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Preparation: Swell the MBHA resin in DCM.

-

Coupling of Carboxylic Acid: Couple the desired carboxylic acid to the resin to introduce the first point of diversity.

-

Alkylation: Alkylate the resulting secondary amide with propargyl bromide in the presence of lithium t-butoxide to furnish the resin-bound alkyne.[1]

-

Cycloaddition: Swell the resin-bound alkyne in a suitable solvent (e.g., DMF). Add the N-hydroxybenzimidoyl chloride derivative and triethylamine to generate the nitrile oxide in situ. Allow the reaction to proceed for 12-24 hours.

-

Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Cleavage: Cleave the isoxazole product from the resin using a solution of TFA in DCM.

-

Isolation: Concentrate the cleavage solution under reduced pressure and purify the crude product as needed.

Protocol 3: Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a solvent-free, environmentally friendly approach to isoxazole synthesis using ball-milling.[2][8]

Materials:

-

Terminal alkyne

-

Hydroxyimidoyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Copper/Alumina (Cu/Al₂O₃) nanocomposite catalyst (optional)

-

Stainless steel milling jar and balls

Procedure:

-

Charging the Mill: Place the terminal alkyne (1.0 mmol), hydroxyimidoyl chloride (1.5 mmol), sodium carbonate (2.0 mmol), and optionally, the Cu/Al₂O₃ catalyst into a stainless steel milling jar containing stainless steel balls.

-

Milling: Mill the mixture at room temperature for the required time (typically 30-60 minutes).

-

Extraction: After milling, extract the solid mixture with a suitable solvent (e.g., ethyl acetate).

-

Purification: Filter the extract and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography if necessary.

Quantitative Data Summary

The following tables summarize the yields of various isoxazole derivatives synthesized using different cycloaddition methods.

Table 1: Solution-Phase Synthesis of 3,5-Disubstituted Isoxazoles

| Aldoxime (R) | Alkyne (R') | Oxidant | Solvent | Yield (%) | Reference |